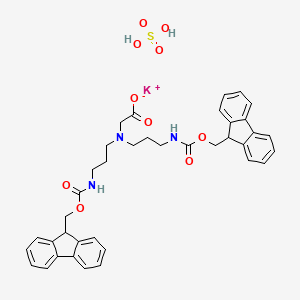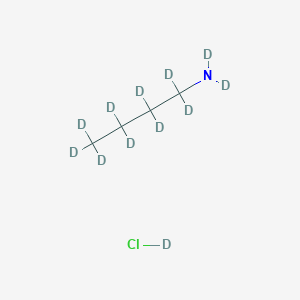
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-8-Phenylmenthol is a chiral compound derived from menthol, characterized by the presence of a phenyl group attached to the eighth carbon of the menthol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-8-Phenylmenthol typically involves the following steps:
Starting Material: The process begins with the commercially available menthol.
Grignard Reaction: The phenyl group is introduced via a Grignard reaction, where phenylmagnesium bromide reacts with menthol.
Purification: The resulting product is purified using chromatographic techniques to obtain pure (+)-8-Phenylmenthol.
Industrial Production Methods
Industrial production of (+)-8-Phenylmenthol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of menthol and phenylmagnesium bromide are used.
Automated Purification: Industrial-scale chromatographic systems are employed for purification.
Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-8-Phenylmenthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to menthol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields menthol derivatives.
Substitution: Results in substituted phenylmenthol compounds.
Wissenschaftliche Forschungsanwendungen
(+)-8-Phenylmenthol has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the synthesis of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of (+)-8-Phenylmenthol involves its interaction with specific molecular targets:
TRPM8 Channels: It activates transient receptor potential melastatin-8 (TRPM8) channels, leading to a cooling sensation.
Nociceptors: Initially stimulates and then desensitizes nociceptors, contributing to its analgesic effects.
Central Analgesic Pathways: May activate central pathways involved in pain relief.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menthol: The parent compound, widely used for its cooling and analgesic properties.
(-)-Menthol: The enantiomer of menthol, with similar but distinct effects.
8-Phenylmenthone: An oxidized derivative of (+)-8-Phenylmenthol.
Uniqueness
(+)-8-Phenylmenthol is unique due to its specific chiral configuration and the presence of the phenyl group, which imparts distinct chemical and biological properties compared to other menthol derivatives.
Eigenschaften
Molekularformel |
C16H24O |
|---|---|
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
(1S,2R,5S)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3/t12-,14-,15-/m0/s1 |
InChI-Schlüssel |
WTQIZFCJMGWUGZ-QEJZJMRPSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]([C@H](C1)O)C(C)(C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)


![Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl-](/img/structure/B12058746.png)
![calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate](/img/structure/B12058752.png)


![5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12058769.png)


